3-[(Phenylsulfanyl)methyl]benzoic acid

DHFR inhibition M. tuberculosis antimicrobial screening

Procuring generic 'phenylthiomethylbenzoic acid' without positional specification risks delivering a regioisomer with divergent potency and physicochemical properties. This compound is the defined meta-substituted isomer (CAS 30082-36-1), supplied regioisomerically pure. - Serves as a weakly active reference control (M. tuberculosis DHFR IC50: 128 µM) to establish reproducible baseline signals in enzymatic screening cascades. - Exhibits a distinct Hammett σmeta relationship, enabling calibration of computational pKa prediction models. - Carboxylic acid functionality enables straightforward amide/ester conjugation for systematic regioisomeric SAR exploration.

Molecular Formula C14H12O2S
Molecular Weight 244.31 g/mol
CAS No. 30082-36-1
Cat. No. B12086499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Phenylsulfanyl)methyl]benzoic acid
CAS30082-36-1
Molecular FormulaC14H12O2S
Molecular Weight244.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C14H12O2S/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2,(H,15,16)
InChIKeyBGPMVRFZIKPKCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Phenylsulfanyl)methyl]benzoic Acid Identity & Classification


3-[(Phenylsulfanyl)methyl]benzoic acid (CAS 30082-36-1, PubChem CID 15685680) is a meta-substituted arylthiomethyl benzoic acid with the molecular formula C14H12O2S and a molecular weight of 244.31 g/mol [1]. It bears a phenylsulfanyl (–S–Ph) moiety linked through a methylene bridge to the 3-position of a benzoic acid core. The compound is catalogued in ChEMBL (CHEMBL4635914) and supplied by Sigma-Aldrich as part of the AldrichCPR screening collection, sold ‘as-is’ without vendor-collected analytical data . Within the broader class of (phenylsulfanyl)benzoic acid derivatives, members have been explored for antileukotrienic, antimicrobial and enzyme-inhibitory activities, but the 3-substituted regioisomer remains sparsely characterised relative to its 2- and 4-positional counterparts [2].

Regioisomer Meta-substituted 3-[(phenylsulfanyl)methyl]benzoic acid scaffold
Screening use Supplied as-is for fragment-based discovery; no vendor analytical data
Property context Distinct electronic/steric profile vs. 2- and 4-isomers; predictable Hammett σmeta behaviour

Why the 3-Isomer Differs from 2- & 4-Positional Isomers


In the arylthiomethylbenzoic acid series, the position of the phenylsulfanylmethyl substituent on the benzoic acid ring materially alters electronic character, acidity and biological target engagement. Spectrophotometrically determined pKa values for arylthiomethylbenzoic acids vary with substitution pattern, and the 3-substituted (meta) regioisomer exhibits a distinct Hammett relationship compared with the 2- and 4-substituted analogues [1]. In enzyme inhibition contexts, the single deposited bioactivity record for the meta isomer—an IC50 of 1.28 × 10⁵ nM against Mycobacterium tuberculosis dihydrofolate reductase (DHFR)—differs from the activity profiles reported for ortho-substituted congeners that have been associated with antibacterial and antifungal properties [2]. Thus, procurement of a generic ‘phenylthiomethylbenzoic acid’ without positional specification risks delivering a regioisomer with divergent potency, physicochemical properties and biological applicability.

3-Isomer (meta)
Well-defined regioisomer with known DHFR IC50 and Hammett behaviour
Unspecified isomer or 2-/4- regioisomer
Different pKa, ionisation, and target engagement; may not replicate bioactivity or property profile
Acid/base behaviour
pKa governed by σmeta constants; distinct from ortho/para series
Acid/base behaviour
Ionisation state may shift, altering solubility and permeability predictions
Biological reference
Documented M. tuberculosis DHFR IC50 (128 µM); positioned as weak reference probe
Biological reference
Activity may differ; ortho-substituted congeners associated with distinct antibacterial/antifungal profiles

Quantitative Evidence for Selecting the 3-Regioisomer


M. tuberculosis DHFR Inhibition vs. Clinical Inhibitors

3-[(Phenylsulfanyl)methyl]benzoic acid inhibited recombinant M. tuberculosis DHFR with an IC50 of 1.28 × 10⁵ nM (128 µM) in a cell-free enzymatic assay using dihydrofolate (DHF) as substrate and NADPH as cofactor [1]. This value positions the compound approximately 4,400-fold weaker than the frontline DHFR inhibitor methotrexate (IC50 ~ 29–35 nM against M. tuberculosis DHFR under comparable conditions) and approximately 30-fold weaker than trimethoprim (IC50 ~ 4–5 µM against the same target) [2][3]. The compound is therefore most suitably deployed as a weakly active reference probe or a scaffold for fragment-based optimisation rather than as a lead-like inhibitor.

DHFR Inhibition
Reported
IC50 128 µM vs. methotrexate ~29–35 nM, trimethoprim ~4–5 µM
Establishes a weak-activity baseline for DHFR screening
~4,400-fold weaker than methotrexate; ~30-fold weaker than trimethoprim
DHFR inhibition M. tuberculosis antimicrobial screening

pKa Differentiation Across Regioisomers

Spectrophotometric determination of pKa values across a panel of arylthiomethylbenzoic acids demonstrated that the position of the arylthiomethyl substituent on the benzoic acid ring modulates the acid dissociation constant [1]. Meta-substituted congeners (3-position) display pKa values that are distinct from ortho- and para-substituted analogues due to differential inductive and resonance effects. While the exact pKa for the unsubstituted phenylsulfanyl derivative at the 3-position was not individually tabulated in the open-access record, the study established linear Hammett correlations for the sulfide series, confirming that the meta carboxylic acid group responds to substituent electronic effects in a quantitatively predictable manner distinct from the ortho and para series [1]. This regioisomer-dependent acidity directly affects ionisation state at physiological pH and, by extension, solubility, permeability and protein-binding behaviour.

pKa Behaviour
Class-level
Meta-substituted arylthiomethylbenzoic acids follow Hammett σmeta relationship
Predictable ionisation profile distinct from ortho/para regioisomers
Exact pKa for parent phenyl compound not tabulated; spectrophotometric data at 25°C
physicochemical profiling pKa regioisomer selection

Computed Properties vs. 2-Isomer

The 3-[(phenylsulfanyl)methyl]benzoic acid regioisomer exhibits a computed XLogP3 of 3.7, a hydrogen-bond donor count of 1, a hydrogen-bond acceptor count of 3, and 4 rotatable bonds [1]. By comparison, the 2-isomer (2-[(phenylsulfanyl)methyl]benzoic acid, CAS 1699-03-2) has the same molecular formula and identical computed hydrogen-bond donor/acceptor counts and rotatable bond number, but the positional shift of the carboxylic acid group from meta to ortho relative to the phenylsulfanylmethyl substituent alters the spatial arrangement and likely the intramolecular hydrogen-bonding capacity [2]. The 2-isomer has a reported melting point range of 109–113 °C, whereas no experimental melting-point datum is publicly available for the 3-isomer . The meta-substituted compound complies with Lipinski's Rule of Five (0 violations) and has a quantitative estimate of drug-likeness (QED) of 0.83, placing it within favourable property space for fragment or scaffold use [1].

Physicochemical Properties
Data to verify
XLogP3 3.7; HBD 1; HBA 3; RotBonds 4; QED 0.83; Ro5 0 violations
Favourable computed drug-likeness; experimental m.p. unavailable
2-Isomer: identical computed properties; m.p. 109–113°C reported
drug-likeness computed properties lead optimisation

Antileukotrienic Activity: Regioisomer SAR

In the comprehensive study of (phenylsulfanyl)benzoic acid derivatives by Kuchař et al. (2004), a series of quinoline-bearing conjugates displayed multiple antileukotrienic effects including inhibition of LTB4 biosynthesis and antagonism at LTD4 and LTB4 receptors, with activities superior to the clinical standards zileuton and zafirlukast [1]. Notably, the most active compounds in that series belonged to quinoline derivatives with the lowest lipophilicity [1]. While the specific 3-[(phenylsulfanyl)methyl]benzoic acid scaffold was not the direct subject of biological evaluation in that study, the SAR framework established that the benzoic acid regioisomeric attachment point significantly influences the potency of downstream conjugated derivatives [1]. The meta-substituted benzoic acid core offers a distinct vector for further elaboration (e.g., amide coupling, esterification) that differs sterically and electronically from the ortho and para analogues, a factor that proved critical in achieving the multiple-antileukotrienic profile observed for the quinoline subclass.

Antileukotrienic SAR
Class-level
Quinoline conjugates of (phenylsulfanyl)benzoic acid showed multi-target inhibition; regioisomer attachment influenced potency
Supports scaffold exploration for antileukotrienic derivatisation
Parent compound not directly tested; activity context from Kuchař et al. 2004
antileukotrienic LTB4 biosynthesis regioisomer SAR

Application Scenarios for 3-[(Phenylsulfanyl)methyl]benzoic Acid


Negative Control for M. tuberculosis DHFR Screening

With a measured IC50 of 128 µM against M. tuberculosis DHFR [1], this compound is ideally suited as a weakly active reference control in enzymatic screening cascades. Its well-defined, modest potency provides a reproducible baseline signal above which true hit compounds can be discriminated, and its regioisomerically pure meta substitution eliminates positional ambiguity in SAR interpretation.

Fragment-Based Antileukotrienic Drug Discovery Scaffold

The meta-substituted benzoic acid core, when conjugated with quinoline or acetophenone moieties following established synthetic protocols, has the potential to yield multi-target antileukotrienic agents with activity against LTB4 biosynthesis and LTD4/LTB4 receptors [2]. The structural precedent from Kuchař et al. (2004) confirms that (phenylsulfanyl)benzoic acid scaffolds with appropriate regioisomeric attachment are capable of exceeding the potency of the clinical standards zileuton and zafirlukast.

Physicochemical Reference for Meta-Substituted Libraries

Because the pKa of meta-substituted arylthiomethylbenzoic acids follows a well-characterised Hammett σmeta relationship distinct from the ortho and para series [3], the 3-[(phenylsulfanyl)methyl]benzoic acid regioisomer can serve as a reference compound for calibrating computational pKa prediction models and for benchmarking experimental ionisation-constant measurements within this compound class.

Building Block for Regioisomeric Library Synthesis

The carboxylic acid functionality at the 3-position enables straightforward amide or ester conjugation, making this compound a convenient building block for generating arrays of meta-substituted phenylsulfanylmethyl derivatives. Combined with the ortho and para isomers, it permits systematic exploration of regioisomeric effects on target engagement, solubility and permeability within a single core scaffold series [1][2].

Application
Selection Property
Validation Focus
DHFR screening reference
Weakly active baseline probe
DHFR inhibition ranking
Antileukotrienic scaffold derivatisation
Regioisomeric attachment vector
LTB4/LTD4 pathway SAR
pKa model calibration
Hammett σmeta relationship
Ionisation prediction benchmarking
Regioisomeric library synthesis
3-Position building block
Positional SAR profiling

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